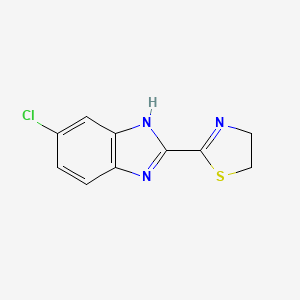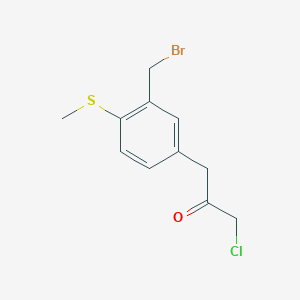
Acetamide, N-(2-bromoallyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-bromoallyl)-N-methyl- is a chemical compound with the molecular formula C5H8BrNO. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by the presence of a bromoallyl group attached to the nitrogen atom of the acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-bromoallyl)-N-methyl- typically involves the reaction of N-methylacetamide with 2-bromoallyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(2-bromoallyl)-N-methyl- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-bromoallyl)-N-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoallyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Addition Reactions: The double bond in the bromoallyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
Acetamide, N-(2-bromoallyl)-N-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-bromoallyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The bromoallyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can result in the modulation of biological pathways, such as enzyme inhibition or activation, which contributes to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2-chloroallyl)-N-methyl-
- Acetamide, N-(2-iodoallyl)-N-methyl-
- Acetamide, N-(2-fluoroallyl)-N-methyl-
Uniqueness
Acetamide, N-(2-bromoallyl)-N-methyl- is unique due to the presence of the bromoallyl group, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
102585-34-2 |
|---|---|
Molecular Formula |
C6H10BrNO |
Molecular Weight |
192.05 g/mol |
IUPAC Name |
N-(2-bromoprop-2-enyl)-N-methylacetamide |
InChI |
InChI=1S/C6H10BrNO/c1-5(7)4-8(3)6(2)9/h1,4H2,2-3H3 |
InChI Key |
LMDMAEVWDIMLDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC(=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole](/img/structure/B14072332.png)
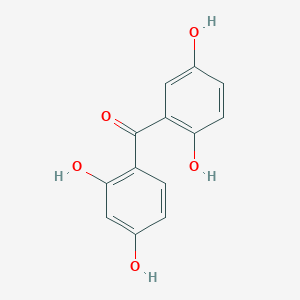

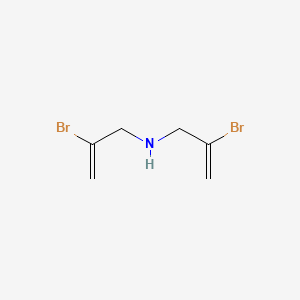
![tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14072358.png)
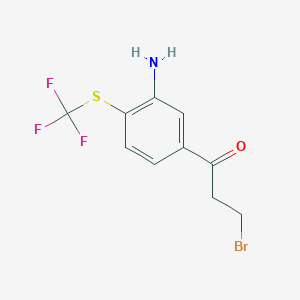

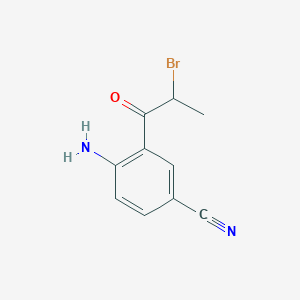
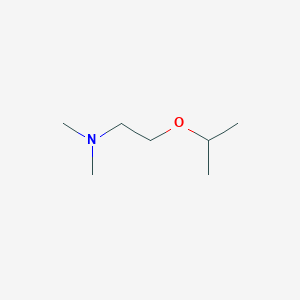
![2-[Methyl(nitroso)amino]acetamide](/img/structure/B14072382.png)
![[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072384.png)
